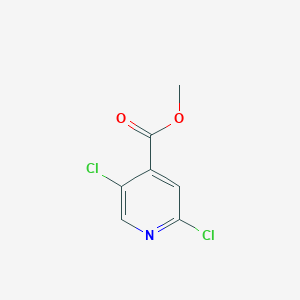

Methyl 2,5-dichloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTXNNHRMCEWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649782 | |

| Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623585-74-0 | |

| Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,5-dichloroisonicotinate

Introduction: The Strategic Importance of Methyl 2,5-dichloroisonicotinate in Modern Drug Discovery

This compound, a halogenated pyridine derivative, serves as a pivotal building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, offers multiple reactive sites for further chemical transformations. The chlorine atoms enhance the reactivity of the pyridine ring, making it a valuable precursor for creating novel compounds.[1][3] The methyl ester functionality is a common feature in drug design, often introduced to modulate a molecule's physicochemical properties, such as solubility and cell permeability, and to optimize its pharmacokinetic profile.[4][5] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed protocols and a comparative analysis of methodologies for researchers and professionals in drug development.

Core Synthesis Pathway: Esterification of 2,5-Dichloroisonicotinic Acid

The most direct and widely employed route for the preparation of this compound is the esterification of its corresponding carboxylic acid, 2,5-dichloroisonicotinic acid.[6] This transformation can be efficiently achieved using methanol in the presence of a strong acid catalyst. The two most common and effective catalysts for this reaction are concentrated sulfuric acid and thionyl chloride.

Reaction Scheme

Caption: Overall synthesis pathway for this compound.

Comparative Analysis of Catalytic Methods

The choice between sulfuric acid and thionyl chloride as the catalyst for the esterification of 2,5-dichloroisonicotinic acid depends on several factors, including desired reaction time, temperature sensitivity of other functional groups, and scale of the synthesis.

| Parameter | Sulfuric Acid Method | Thionyl Chloride Method |

| Reaction Time | 12 hours | ~49 hours (1 hr at 0°C, 48 hrs at RT) |

| Temperature | Reflux | 0°C to Room Temperature |

| Reported Yield | 89%[6] | 97%[7] |

| Key Considerations | Higher temperature may not be suitable for sensitive substrates. Simpler workup. | Milder conditions. Generates HCl and SO2 as byproducts, requiring good ventilation. Higher reported yield. |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound using both sulfuric acid and thionyl chloride as catalysts.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method utilizes concentrated sulfuric acid as the catalyst and requires heating the reaction mixture to reflux.

Workflow Diagram

Caption: Workflow for sulfuric acid catalyzed esterification.

Step-by-Step Methodology

-

To a solution of 2,5-dichloroisonicotinic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 12 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture to a neutral pH with an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield the final product, this compound.[6]

Protocol 2: Thionyl Chloride Mediated Esterification

This protocol employs thionyl chloride, allowing for milder reaction conditions.

Workflow Diagram

Caption: Workflow for thionyl chloride mediated esterification.

Step-by-Step Methodology

-

Dissolve 2,5-dichloronicotinic acid in methanol and cool the solution to 0°C.[7]

-

Slowly add thionyl chloride to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.[7]

-

Remove the cooling bath and allow the reaction to naturally warm to room temperature.

-

Continue stirring for 2 days.[7]

-

Upon completion of the reaction, remove the solvent under reduced pressure to obtain the product as an off-white residue.[7]

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound via the esterification of 2,5-dichloroisonicotinic acid is a robust and high-yielding process. Both sulfuric acid and thionyl chloride have proven to be effective catalysts, with the choice of method depending on the specific requirements of the synthesis. The availability of these straightforward synthetic routes ensures that this compound will continue to be a readily accessible and valuable intermediate for the development of novel pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 623585-74-0 [amp.chemicalbook.com]

- 7. METHYL 2,5-DICHLORONICOTINATE | 67754-03-4 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 2,5-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichloroisonicotinate is a halogenated pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and a methyl ester group on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and reactivity of this compound, with a focus on its applications in the pharmaceutical and agrochemical industries. Understanding the nuances of this molecule's structure and reactivity is paramount for its effective utilization in the design and development of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₅Cl₂NO₂, possesses a molecular weight of 206.03 g/mol .[1] The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents on this ring dictate its chemical behavior.

Key Structural Features:

-

Pyridine Ring: The electron-deficient nature of the pyridine ring is further enhanced by the presence of two electron-withdrawing chlorine atoms. This has a profound impact on the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

-

Chlorine Atoms at C2 and C5: The positions of the chlorine atoms are critical. The chlorine at the 2-position is ortho to the ring nitrogen, while the chlorine at the 5-position is meta. This asymmetry influences the regioselectivity of substitution reactions.

-

Methyl Ester Group at C4: The methoxycarbonyl group (-COOCH₃) at the 4-position (the para position relative to the nitrogen) is also electron-withdrawing and further activates the ring towards nucleophilic attack.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 623585-74-0 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to off-white solid-liquid mixture | |

| Melting Point | 28-29 °C |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 2,5-dichloroisonicotinic acid. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound from 2,5-dichloroisonicotinic acid.

Materials:

-

2,5-dichloroisonicotinic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloroisonicotinic acid in an excess of methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and a reactant drives the equilibrium of the Fischer esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to shift the equilibrium towards the product.

-

Neutralization and Extraction: The neutralization step with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. Ethyl acetate is a suitable solvent for extraction due to its immiscibility with water and its ability to dissolve the desired ester product.

Structural Elucidation Through Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple.

-

Methyl Protons (-OCH₃): A singlet peak is anticipated for the three protons of the methyl ester group. Due to the electron-withdrawing nature of the carbonyl group, this peak is expected to appear in the downfield region, typically around δ 3.9-4.0 ppm .

-

Aromatic Protons: The pyridine ring contains two protons.

-

The proton at the C3 position (ortho to the ester group and meta to the chlorine at C2) is expected to appear as a singlet at approximately δ 8.2-8.4 ppm .

-

The proton at the C6 position (ortho to the chlorine at C5 and meta to the nitrogen) is also expected to be a singlet, likely in the region of δ 8.6-8.8 ppm .

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to show a signal around δ 53-55 ppm .

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 163-165 ppm .

-

Aromatic Carbons: The five carbons of the pyridine ring will exhibit distinct signals.

-

C2 and C5 (bearing chlorine): These carbons will be deshielded and are expected to resonate around δ 150-155 ppm .

-

C4 (bearing the ester group): This carbon is also expected in a similar region, around δ 145-150 ppm .

-

C3 and C6 (bearing hydrogen): These carbons will be found in the range of δ 125-135 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of the carbonyl group in an ester.[3]

-

C-O Stretch (Ester): A strong band in the fingerprint region, typically between 1250-1300 cm⁻¹ , corresponds to the C-O single bond stretching of the ester.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region, generally between 600-800 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Several medium to weak absorption bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

-

Aromatic C-H Stretch: A weak absorption band may be observed just above 3000 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 206). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (due to one ³⁷Cl and one ³⁵Cl) will be approximately 65% of the intensity of the M⁺ peak (due to two ³⁵Cl atoms), and the M+4 peak (due to two ³⁷Cl atoms) will be about 10% of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The two chlorine atoms on the pyridine ring are susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiols. The regioselectivity of this reaction is a key consideration for synthetic chemists.

-

Position of Attack: Generally, in dichloropyridines, the position most activated towards nucleophilic attack is the one that allows for the best stabilization of the negative charge in the Meisenheimer intermediate. In the case of 2,5-dichloropyridine derivatives, nucleophilic attack is often favored at the 2-position due to the stabilization of the intermediate by the adjacent nitrogen atom. However, the electronic influence of the ester group at the 4-position and the specific reaction conditions can also influence the outcome.

-

Influence of the Ester Group: The electron-withdrawing ester group at the 4-position further activates the ring towards nucleophilic attack, making the substitution reactions more facile compared to unsubstituted dichloropyridines.

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. These transformations are often employed to further functionalize the molecule after substitution on the pyridine ring.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of more complex molecules with potential applications in medicine and agriculture. The dichloropyridine motif is present in a number of active pharmaceutical ingredients and agrochemicals.

-

Pharmaceuticals: The ability to selectively introduce different functional groups onto the pyridine ring via SₙAr reactions makes this compound a useful starting material for the synthesis of libraries of compounds for drug screening. The pyridine core is a common scaffold in medicinal chemistry, and halogenated pyridines are often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Agrochemicals: Halogenated pyridines are key components of many modern herbicides, insecticides, and fungicides. The specific substitution pattern of this compound allows for the synthesis of targeted agrochemicals with improved efficacy and environmental profiles. For instance, related 2,5-dichloropyridine derivatives are used in the synthesis of various pesticides.[4]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its well-defined molecular structure, characterized by an electron-deficient pyridine ring substituted with two chlorine atoms and a methyl ester group, governs its reactivity, making it a prime substrate for nucleophilic aromatic substitution reactions. This in-depth guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and reactivity, highlighting its importance as a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of the principles outlined herein will enable researchers and scientists to effectively harness the synthetic potential of this valuable chemical building block.

References

In-Depth Technical Guide: Potential Biological Activities of Methyl 2,5-dichloroisonicotinate

Introduction

Methyl 2,5-dichloroisonicotinate is a halogenated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂.[1][2][3] While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly derivatives of isonicotinic acid (INA), provides a strong rationale for investigating its potential applications in agriculture and pharmacology. The pyridine ring is a critical structural motif in numerous agrochemicals and pharmaceuticals, known to confer a wide range of biological effects.[4][5]

This guide synthesizes information from structurally related compounds to propose and explore three primary potential biological activities of this compound:

-

Plant Resistance Induction: Acting as an elicitor of Systemic Acquired Resistance (SAR).

-

Herbicidal Activity: Disrupting essential plant physiological processes.

-

Fungicidal/Antimicrobial Activity: Inhibiting the growth of pathogenic fungi and other microbes.

This document will delve into the theoretical mechanisms, provide detailed experimental protocols for validation, and present data visualization frameworks for each potential activity.

Part 1: Potential as a Plant Resistance Inducer (SAR Elicitor)

Theoretical Framework: The Concept of Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a whole-plant defense mechanism that is induced upon localized exposure to a pathogen.[6] This response leads to a long-lasting, broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, and fungi.[7][8][9] The SAR pathway is critically dependent on the plant hormone salicylic acid (SA).[6][7] Upon pathogen recognition, a signaling cascade is initiated, leading to the systemic accumulation of SA and the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties.[7][8]

Mechanistic Hypothesis: Analogy to 2,6-dichloroisonicotinic acid (INA)

The compound 2,6-dichloroisonicotinic acid (INA) is a well-characterized synthetic elicitor of SAR.[10][11] Research has shown that INA and salicylic acid may share a common mechanism of action.[10] One of the proposed molecular targets for both SA and INA in tobacco is catalase, an enzyme that degrades hydrogen peroxide (H₂O₂).[10][11] By binding to and inhibiting catalase, as well as ascorbate peroxidase (another key H₂O₂-scavenging enzyme), these molecules lead to an increase in intracellular reactive oxygen species (ROS), such as H₂O₂.[10][12][13] This elevation in ROS is believed to act as a secondary signal, triggering the downstream expression of defense-related genes like the PR-1 gene and establishing the SAR state.[10][11]

Given its structural similarity, it is hypothesized that This compound could function in a similar manner, inhibiting key ROS-scavenging enzymes, leading to a controlled oxidative burst that initiates the SAR signaling cascade.

Visualization: Proposed SAR Induction Pathway

Caption: Proposed mechanism of SAR induction by this compound.

Experimental Protocol: SAR Induction Assay in Arabidopsis thaliana

This protocol is designed to assess the ability of this compound to induce SAR against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).[14]

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

-

Pst DC3000 culture.

-

This compound (test compound).

-

2,6-dichloroisonicotinic acid (INA) as a positive control.

-

Mock solution (solvent control, e.g., 0.02% Silwet L-77).

-

10 mM MgSO₄.

-

Syringes (1 mL, needleless).

-

Sterile water, Petri dishes with King's B medium.

Procedure:

-

Primary Inoculation (Induction):

-

Prepare solutions of the test compound and controls at desired concentrations (e.g., 10 µM, 50 µM, 100 µM) in the mock solution.

-

Select two lower, mature leaves of each plant for primary treatment.[14]

-

Infiltrate the entire lamina of these leaves with the respective solutions using a needleless syringe.

-

Group plants into: (1) Mock control, (2) Positive control (INA), and (3) Test compound.

-

-

Incubation Period:

-

Maintain plants under standard growth conditions (16h light/8h dark cycle, 22°C) for 3 days to allow for the establishment of a systemic response.[14]

-

-

Secondary Inoculation (Challenge):

-

Prepare a suspension of Pst DC3000 in 10 mM MgSO₄ at an OD₆₀₀ of 0.001 (approx. 1x10⁵ CFU/mL).

-

Select two upper, systemic leaves that were not treated in the primary step. It is crucial to select leaves in the same orthostichy (vertical alignment) as the primary treated leaves to reduce variability.[14][15]

-

Infiltrate these systemic leaves with the bacterial suspension.

-

-

Quantification of Pathogen Growth:

-

After 3 days of the secondary inoculation, collect leaf discs (e.g., 2 discs of 5mm diameter) from the challenged leaves.[16]

-

Homogenize the leaf discs in 1 mL of 10 mM MgSO₄.

-

Perform serial dilutions of the homogenate and plate onto King's B agar containing appropriate antibiotics (e.g., rifampicin for Pst DC3000).

-

Incubate plates at 28°C for 2 days and count the colony-forming units (CFU).

-

Calculate CFU per unit of leaf area (e.g., CFU/cm²).

-

Expected Outcome: If this compound is an effective SAR inducer, plants pre-treated with it will exhibit significantly lower bacterial growth in the systemic leaves compared to the mock-treated control plants. The level of protection should be comparable to the INA-treated positive control.

Part 2: Potential Herbicidal Activity

Theoretical Framework: Pyridine Herbicides

Pyridine-based compounds are a well-established class of herbicides.[4] Their mechanisms of action are diverse, but many function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[17] Other pyridine herbicides act by inhibiting key enzymes, such as protoporphyrinogen oxidase (PPO) or enzymes in amino acid biosynthesis pathways.[18][19] Given the chlorinated pyridine structure of this compound, it is plausible that it could exhibit herbicidal activity by disrupting a fundamental plant process.

Mechanistic Hypothesis: Disruption of Essential Biosynthesis

A plausible herbicidal mode of action for this compound is the inhibition of a critical enzyme in a vital biosynthetic pathway, such as that for amino acids, lipids, or pigments. For instance, inhibition of an enzyme like Dihydroorotate Dehydrogenase (DHODH) disrupts pyrimidine biosynthesis, which is essential for nucleic acid synthesis and, consequently, cell division and growth.[20] This would lead to growth arrest and eventual plant death.

Visualization: Generic Herbicidal Workflow

Caption: Standard workflow for pre- and post-emergence herbicide screening.

Experimental Protocol: Herbicide Screening Assays

This protocol describes whole-plant bioassays to evaluate the pre- and post-emergence herbicidal activity of this compound.[21][22][23]

Materials:

-

Seeds of representative weed species (e.g., a monocot like Avena fatua (wild oat) and a dicot like Amaranthus retroflexus (redroot pigweed)).

-

Potting substrate (soil, sand, peat mixture).

-

Pots or trays.

-

This compound.

-

A commercial herbicide as a positive control (e.g., a known PPO inhibitor or synthetic auxin).

-

Solvent/surfactant solution for application (e.g., acetone with 0.5% Tween® 20).

-

Automated spray chamber.

Procedure A: Pre-emergence Activity [24][25]

-

Fill pots with soil and sow a predetermined number of seeds of each weed species at a depth of 1-2 cm.

-

Prepare a range of concentrations of the test compound (e.g., 50, 100, 250, 500 g a.i./ha).

-

Apply the solutions evenly to the soil surface using a calibrated sprayer. Include solvent-only and positive controls.

-

Place the pots in a greenhouse under controlled conditions. Water as needed to maintain soil moisture.

-

After 21 days, assess the results by counting the number of emerged, healthy plants and measuring the total shoot fresh weight per pot.

-

Calculate the percent inhibition relative to the solvent-treated control.

Procedure B: Post-emergence Activity

-

Sow seeds as above and allow them to grow until the seedlings reach the 2-3 true leaf stage.

-

Thin seedlings to a uniform number per pot (e.g., 5 plants).

-

Apply the same range of herbicide concentrations as a foliar spray, ensuring complete coverage.

-

Return plants to the greenhouse.

-

After 14-21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

-

Harvest the above-ground biomass, determine the fresh or dry weight, and calculate the percent growth reduction relative to the solvent-treated control.

Data Presentation: Hypothetical Dose-Response Data

The results from the herbicide assays can be summarized to determine the Growth Reduction 50 (GR₅₀) value, which is the concentration of the compound required to inhibit plant growth by 50%.

| Weed Species | Assay Type | Hypothetical GR₅₀ (g a.i./ha) |

| Amaranthus retroflexus (Dicot) | Pre-emergence | 150 |

| Amaranthus retroflexus (Dicot) | Post-emergence | 200 |

| Avena fatua (Monocot) | Pre-emergence | > 500 |

| Avena fatua (Monocot) | Post-emergence | > 500 |

Part 3: Potential Fungicidal/Antimicrobial Activity

Theoretical Framework: Antimicrobial Isonicotinic Acid Derivatives

Isonicotinic acid derivatives have a long history of use as antimicrobial agents, with the most famous example being isoniazid, a primary drug for treating tuberculosis.[26][27] The biological activity of this class of compounds extends to antifungal properties as well.[5][28] The mechanism of action can vary but often involves disrupting essential cellular processes. For instance, some isoniazid derivatives are known to affect ergosterol biosynthesis or alter the permeability of the fungal cell membrane.[28]

Mechanistic Hypothesis: Inhibition of Fungal Cell Wall/Membrane Synthesis

A plausible mechanism for the antifungal activity of this compound is the inhibition of enzymes crucial for the integrity of the fungal cell. This could involve targeting enzymes in the ergosterol biosynthesis pathway, similar to azole fungicides, or inhibiting (1,3)-β-D-glucan synthase, which is essential for cell wall synthesis and is the target of echinocandin antifungals.[29] Disruption of either of these structures would lead to cell lysis and fungal death.

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of this compound against a panel of plant pathogenic fungi.[30][31][32][33]

Materials:

-

Pure cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Aspergillus fumigatus).

-

Potato Dextrose Broth (PDB) or RPMI-1640 medium.

-

Sterile 96-well microplates.

-

This compound.

-

A commercial fungicide (e.g., Fluconazole, Amphotericin B) as a positive control.

-

Dimethyl sulfoxide (DMSO) for dissolving the compound.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow fungi on Potato Dextrose Agar (PDA) plates until sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁴ spores/mL in the appropriate broth medium.

-

-

Plate Preparation (Serial Dilution):

-

Dissolve the test compound and positive control in DMSO to create a high-concentration stock solution.

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock compound solution to the first column of wells, creating a 2x starting concentration.

-

Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. The last column serves as a growth control (no compound).[30]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (this halves the drug concentration to the final test concentration).

-

Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until robust growth is visible in the control wells.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[32]

-

This can be determined visually or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥80% compared to the control.[30][34]

-

Data Presentation: Hypothetical Antifungal MIC Data

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |

| Botrytis cinerea | 16 | 64 |

| Fusarium graminearum | 32 | >64 |

| Aspergillus fumigatus | 8 | 16 |

| Candida albicans | 4 | 0.5 |

Conclusion and Future Directions

This compound, by virtue of its chemical structure, stands as a promising candidate for possessing significant biological activities relevant to the agricultural and pharmaceutical industries. The evidence from closely related isonicotinic acid derivatives strongly suggests its potential as a plant defense elicitor, a herbicide, and an antifungal agent.

The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential activities. Future research should focus on executing these protocols to generate empirical data. Positive results in any of these areas would warrant further investigation into the precise molecular mechanisms of action, structure-activity relationship (SAR) studies to optimize efficacy, and assessments of crop safety and environmental toxicology. The exploration of this compound could lead to the development of novel, effective solutions for crop protection and disease management.

References

- 1. scbt.com [scbt.com]

- 2. synchem.de [synchem.de]

- 3. This compound | 623585-74-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Systemic acquired resistance - Wikipedia [en.wikipedia.org]

- 7. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 9. youtube.com [youtube.com]

- 10. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grdc.com.au [grdc.com.au]

- 18. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]

- 25. advancedturf.com [advancedturf.com]

- 26. researchgate.net [researchgate.net]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 34. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,5-dichloroisonicotinate: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The molecular structure of Methyl 2,5-dichloroisonicotinate, with the IUPAC name methyl 2,5-dichloropyridine-4-carboxylate, is presented below.[4] The strategic placement of the chloro and carboxymethyl substituents on the pyridine ring dictates its unique electronic and chemical properties, which are in turn reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.1 - 8.3 | Singlet |

| H-6 | 8.6 - 8.8 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

Disclaimer: These are predicted values and may differ slightly from experimental results.

The downfield chemical shifts of the aromatic protons (H-3 and H-6) are characteristic of protons on an electron-deficient pyridine ring. The singlet multiplicity for both H-3 and H-6 arises from the absence of adjacent protons for spin-spin coupling. The methyl protons of the ester group are expected to appear as a sharp singlet in the typical range for such functional groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (Cl, N, O).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 140 - 142 |

| C-5 | 135 - 137 |

| C-6 | 152 - 154 |

| C=O | 163 - 165 |

| -OCH₃ | 52 - 54 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

The quaternary carbons (C-2, C-4, C-5, and C=O) are readily identifiable. The carbons directly attached to chlorine (C-2 and C-5) will be significantly deshielded. The carbonyl carbon of the ester group will appear at the lowest field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to the resulting spectra.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester functional group, and the carbon-chlorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C=O (ester) | 1740 - 1720 | Strong |

| C=N, C=C (aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-O (ester) | 1300 - 1100 | Strong |

| C-Cl | 850 - 750 | Strong |

Disclaimer: These are predicted values and may differ slightly from experimental results.

The strong carbonyl (C=O) stretch of the ester is typically the most prominent peak in the spectrum. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring vibrations confirm the aromatic nature of the pyridine core. The C-Cl stretching vibrations are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and common technique for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for ATR-IR analysis.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Apply an ATR correction if necessary.

-

Perform baseline correction to obtain a flat baseline.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Comments |

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | Molecular ion (M⁺) peak cluster with a characteristic 9:6:1 intensity ratio due to two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| 174/176/178 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 146/148/150 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 111/113 | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring. |

Disclaimer: These are predicted fragmentation patterns and their relative intensities may vary.

The isotopic pattern for two chlorine atoms is a powerful diagnostic tool in the mass spectrum. The most abundant peak in the molecular ion cluster will be at m/z 205, corresponding to the molecule containing two ³⁵Cl atoms.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrumental Setup and Data Acquisition:

-

Set up the GC with an appropriate temperature program to ensure good separation and peak shape.

-

Inject a small volume of the sample solution into the GC-MS system.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a suitable mass range to detect the molecular ion and fragment ions.

-

-

Data Processing:

-

Process the acquired data to obtain the mass spectrum.

-

Identify the molecular ion peak and its isotopic cluster.

-

Analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with established spectroscopic principles and detailed experimental protocols, researchers can confidently characterize this important synthetic intermediate. The provided workflows and data tables serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound.

References

Methyl 2,5-dichloroisonicotinate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of a Dichlorinated Pyridine Scaffold

Methyl 2,5-dichloroisonicotinate, with CAS Number 623585-74-0, is a synthetically versatile building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its dichlorinated pyridine core, functionalized with a methyl ester at the 4-position, offers a unique combination of reactivity and structural rigidity. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering practical insights and detailed protocols for its effective utilization in a research setting.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 623585-74-0 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Appearance | White to off-white solid-liquid mixture | [3] |

| Melting Point | 28-29 °C | [3] |

| IUPAC Name | methyl 2,5-dichloropyridine-4-carboxylate | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the 3 and 6 positions of the pyridine ring. A sharp singlet further upfield will correspond to the methyl ester protons. The exact chemical shifts of the aromatic protons will be influenced by the deshielding effect of the adjacent chlorine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The four carbons of the pyridine ring will have distinct chemical shifts due to the different electronic environments created by the chlorine and ester substituents. The methyl carbon of the ester will be found at the upfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-Cl stretching vibrations and C=N and C=C stretching vibrations characteristic of the dichlorinated pyridine ring.[5][6]

Synthesis of this compound: A Practical Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 2,5-dichloroisonicotinic acid.

Workflow for the Synthesis of this compound

Caption: Fischer Esterification of 2,5-dichloroisonicotinic acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dichloroisonicotinic acid (1 equivalent) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Expert Insight: The use of sulfuric acid as a catalyst is a classic and cost-effective choice for Fischer esterification. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent. The work-up procedure is designed to remove the acid catalyst and any remaining starting material.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, while the methyl ester can be hydrolyzed or converted to other functional groups.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAᵣ) of the chlorine atoms. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 5-position due to the activating effect of the ring nitrogen.

Caption: Regioselectivity in Nucleophilic Aromatic Substitution.

Typical Nucleophiles:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the synthesis of bioactive molecules.

-

Alkoxides: Treatment with sodium or potassium alkoxides can be used to introduce alkoxy groups.

-

Thiols: Thiolates can displace the chlorine atoms to form thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds.[7][8]

-

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the dichlorinated pyridine with terminal alkynes, providing access to alkynyl-substituted pyridines. These can be further elaborated into more complex structures.[9][10]

-

Buchwald-Hartwig Amination: This reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions.

Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. For instance, bulky electron-rich phosphine ligands are often employed in Suzuki and Buchwald-Hartwig reactions involving aryl chlorides to promote oxidative addition.

Application in the Synthesis of Biologically Active Molecules: A Case Study in GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key enzyme in various signaling pathways, and its inhibitors are being actively investigated for the treatment of a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[11][12] The pyridine scaffold is a common feature in many GSK-3 inhibitors. While a specific marketed drug directly synthesized from this compound is not publicly disclosed, its structural motifs are present in patented GSK-3 inhibitors. For example, the core structure can be elaborated through sequential nucleophilic substitution and cross-coupling reactions to generate complex molecules that can fit into the ATP-binding pocket of GSK-3.

Caption: A potential synthetic route towards GSK-3 inhibitors.

Safety and Handling

This compound is classified as an irritant.[3] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.[13] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[14][15]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dichlorinated pyridine core, activated for both nucleophilic substitution and cross-coupling reactions, provides a robust platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, along with practical protocols and expert insights to aid researchers in harnessing its full synthetic potential. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. jk-sci.com [jk-sci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 623585-74-0 [chemicalbook.com]

- 4. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US7425557B2 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]

- 12. US20050054663A1 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biosensis.com [biosensis.com]

An In-depth Technical Guide to Methyl 2,5-dichloroisonicotinate: From Discovery to Synthetic Application

Introduction: The Emergence of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic importance of versatile chemical intermediates cannot be overstated. Methyl 2,5-dichloroisonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries. While its formal "discovery" is not marked by a singular, celebrated event, its significance is intrinsically linked to the quest for novel therapeutics, most notably in the realm of oncology.

The earliest significant public disclosure of a synthetic route involving this compound appears in a 2008 publication in Bioorganic & Medicinal Chemistry Letters. This work, focused on the design of inhibitors for Polo-like kinase (Plk), a crucial regulator of the cell cycle and a promising target for cancer therapy, utilized this compound as a key intermediate.[1][2] This context is critical, as it establishes the compound's value not as an end-product itself, but as a strategically functionalized scaffold enabling the construction of more complex, biologically active molecules.

| Property | Value |

| IUPAC Name | Methyl 2,5-dichloropyridine-4-carboxylate |

| Synonyms | This compound; 2,5-dichloroisonicotinic acid methyl ester |

| CAS Number | 623585-74-0 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white solid-liquid mixture |

| Melting Point | 28-29 °C |

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is logically approached in two principal stages: the preparation of its carboxylic acid precursor, 2,5-dichloroisonicotinic acid, followed by its esterification. This modular approach allows for the purification of the intermediate acid, ensuring a higher quality final product.

Part 1: Synthesis of the Precursor, 2,5-Dichloroisonicotinic Acid

The journey to this compound begins with the synthesis of its corresponding carboxylic acid. A common and effective method for this transformation starts from the readily available citrazinic acid (2,6-dihydroxyisonicotinic acid).

Caption: Synthetic pathway for 2,5-dichloroisonicotinic acid.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of citrazinic acid into chlorides. The use of a quaternary ammonium salt like tetraethylammonium chloride is crucial. It acts as a phase-transfer catalyst and also facilitates the chlorination process, likely by forming a more reactive intermediate with POCl₃.

-

Temperature Control: The reaction is conducted at elevated temperatures (130-145°C) to overcome the activation energy required for the substitution of the hydroxyl groups. The staged heating profile, with an initial period at a lower temperature followed by an increase, suggests a need to control the initial reaction rate and then drive the reaction to completion.

-

Work-up Procedure: Quenching the reaction mixture with crushed ice is a standard and effective method to hydrolyze any remaining POCl₃ and to precipitate the product. The subsequent extraction with an organic solvent like ethyl acetate allows for the separation of the desired product from inorganic byproducts.

Experimental Protocol: Synthesis of 2,5-Dichloroisonicotinic Acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

-

Heating: Heat the reaction mixture to 130°C for approximately 18 hours. Subsequently, increase the temperature to 145°C and maintain for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-dichloroisonicotinic acid. Further purification can be achieved by recrystallization if necessary.

Part 2: Esterification to this compound

With the precursor acid in hand, the final step is a classic Fischer-Speier esterification. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent.

Caption: Fischer-Speier esterification of 2,5-dichloroisonicotinic acid.

Causality Behind Experimental Choices:

-

Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Excess Methanol: The use of methanol as the solvent drives the equilibrium of the reaction towards the formation of the ester, in accordance with Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the esterification to proceed to completion within a reasonable timeframe (typically 12 hours).[3]

-

Neutralization and Extraction: Neutralizing the reaction mixture with a weak base like sodium bicarbonate is essential to quench the acid catalyst and to facilitate the extraction of the ester into an organic solvent. Ethyl acetate is a common choice for this extraction due to its good solvency for the product and its immiscibility with water.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2,5-dichloroisonicotinic acid in a generous excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours.

-

Cooling and Neutralization: After cooling to room temperature, carefully neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the neutralized mixture multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[3]

Role in Drug Discovery: An Intermediate for Polo-like Kinase (Plk) Inhibitors

The primary significance of this compound in the scientific literature stems from its use as an intermediate in the synthesis of 2-amino-isoxazolopyridines, a class of compounds investigated as inhibitors of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression is observed in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapeutics.

In the synthetic scheme reported by Hanan et al. (2008), this compound serves as a versatile scaffold. The two chlorine atoms at the 2 and 5 positions of the pyridine ring provide distinct reactive sites for sequential nucleophilic aromatic substitution reactions. This allows for the controlled and regioselective introduction of different functional groups, ultimately leading to the desired complex heterocyclic structures of the Plk1 inhibitors. The ester group at the 4-position can be further manipulated, for example, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity into the synthesized library of potential drug candidates.

Conclusion

This compound, while not a compound of household recognition, represents a cornerstone of modern synthetic and medicinal chemistry. Its history is not one of a standalone discovery but is interwoven with the progressive development of targeted therapeutics. The synthetic routes to this valuable intermediate are robust and well-understood, relying on fundamental organic reactions. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient synthetic campaigns aimed at discovering the next generation of innovative medicines.

References

Navigating the Synthesis of Methyl 2,5-dichloroisonicotinate: A Guide to Key Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dichloroisonicotinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a fascinating case study in strategic chemical synthesis. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, with a core focus on the selection and utilization of its key starting materials. We will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic design and execution.

The Final Step: Esterification of 2,5-Dichloroisonicotinic Acid

The most direct and widely employed route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,5-dichloroisonicotinic acid. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the reactant, to drive the equilibrium towards the desired ester product.

Reaction Mechanism and Key Considerations

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by a strong acid catalyst, typically concentrated sulfuric acid, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester.

Critical Parameters:

-

Catalyst: Concentrated sulfuric acid is a common and effective catalyst. Other strong acids like p-toluenesulfonic acid can also be employed.

-

Temperature: The reaction is typically carried out at reflux to increase the reaction rate.

-

Reaction Time: The time required for completion can vary but is often in the range of several hours.

-

Workup: The workup procedure is crucial for isolating a pure product. It typically involves neutralizing the excess acid, extracting the ester into an organic solvent, and purifying it through distillation or crystallization.

Experimental Protocol: Fischer-Speier Esterification

A representative procedure for the esterification of 2,5-dichloroisonicotinic acid is as follows:

-

To a solution of 2,5-dichloroisonicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation or recrystallization to yield the final product.

| Parameter | Value/Condition |

| Starting Material | 2,5-Dichloroisonicotinic acid |

| Reagent | Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Typical Yield | High |

The Core Challenge: Synthesizing the Precursor, 2,5-Dichloroisonicotinic Acid

The true synthetic challenge lies in the efficient and scalable preparation of the key precursor, 2,5-dichloroisonicotinic acid. The choice of starting material for this intermediate significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound. This guide explores three primary synthetic strategies.

Pathway 1: The Citrazinic Acid Route

A common and historically significant route to 2,5-dichloroisonicotinic acid begins with the readily available starting material, citrazinic acid (2,6-dihydroxyisonicotinic acid). This pathway involves a two-step transformation: chlorination of the hydroxyl groups and the carboxylic acid moiety.

From Dihydroxy to Dichloro: The Chlorination Step

The conversion of citrazinic acid to 2,5-dichloroisonicotinic acid is typically achieved using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This powerful reagent combination effectively replaces the hydroxyl groups with chlorine atoms.

Causality of Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): Acts as both a solvent and a chlorinating agent. It is particularly effective in converting the carboxylic acid to the corresponding acid chloride.

-

Phosphorus Pentachloride (PCl₅): A more potent chlorinating agent than POCl₃, PCl₅ is essential for the efficient replacement of the hydroxyl groups on the pyridine ring.

Synthetic Workflow from Citrazinic Acid

Advantages and Disadvantages of the Citrazinic Acid Route

| Advantages | Disadvantages |

| Readily available and inexpensive starting material. | Use of harsh and corrosive reagents (POCl₃, PCl₅). |

| Well-established and documented procedure. | Generation of significant amounts of acidic waste. |

| Generally provides good yields. | Safety concerns associated with handling phosphorus halides. |

Pathway 2: The 2,5-Dichloropyridine Approach

An alternative strategy involves the direct functionalization of a pre-existing 2,5-dichloropyridine ring at the 4-position to introduce the carboxylic acid group. This approach offers a more convergent synthesis, potentially reducing the number of steps and improving overall efficiency.

Introducing the Carboxyl Group: Lithiation and Carboxylation

A powerful method for introducing a carboxylic acid group onto an aromatic ring is through a lithiation-carboxylation sequence. This involves the deprotonation of the pyridine ring at the 4-position using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide (dry ice).

Mechanism and Regioselectivity:

The regioselectivity of the lithiation is directed by the chlorine atoms on the pyridine ring. The inductive effect of the chlorine atoms and the nitrogen atom in the ring makes the proton at the 4-position the most acidic, leading to its preferential removal by the strong base.

Synthetic Workflow from 2,5-Dichloropyridine

Advantages and Disadvantages of the 2,5-Dichloropyridine Route

| Advantages | Disadvantages |

| Convergent and potentially shorter synthetic route. | Requires the use of pyrophoric and moisture-sensitive organolithium reagents. |

| Avoids the use of harsh phosphorus-based chlorinating agents. | Strict anhydrous and inert atmosphere conditions are necessary. |

| Can be adapted to introduce other functional groups at the 4-position. | The starting material, 2,5-dichloropyridine, may be more expensive than citrazinic acid. |

Pathway 3: The 2-Chloro-5-hydroxypyridine Derivative Strategy

A third approach utilizes a 2-chloro-5-hydroxypyridine derivative as the starting material. This pathway involves the introduction of the carboxylic acid group at the 4-position and subsequent conversion of the hydroxyl group to a chlorine atom.

Building the Dichloro Framework

The synthesis from a 2-chloro-5-hydroxypyridine derivative can proceed through several steps, which may include:

-

Carboxylation at the 4-position: This can be achieved through various methods, such as a Kolbe-Schmitt-type reaction or by introducing a suitable functional group that can be later converted to a carboxylic acid.

-

Chlorination of the hydroxyl group: The hydroxyl group can be converted to a chlorine atom using standard chlorinating agents, such as phosphorus oxychloride or thionyl chloride.

This route offers flexibility in the synthetic design, allowing for the introduction of various substituents on the pyridine ring.

Synthetic Workflow from a 2-Chloro-5-hydroxypyridine Derivative

Advantages and Disadvantages of the 2-Chloro-5-hydroxypyridine Derivative Route

| Advantages | Disadvantages |

| Offers synthetic flexibility for introducing diverse functionalities. | May involve a multi-step synthesis with potential for lower overall yields. |

| Can utilize readily available starting materials. | The specific reaction conditions will depend on the nature of the starting derivative. |

| Avoids the direct use of highly hazardous reagents in the initial steps. | May require protecting group strategies to achieve the desired regioselectivity. |

Conclusion: A Strategic Choice of Starting Materials

The synthesis of this compound is a testament to the importance of strategic planning in organic synthesis. While the final esterification step is relatively straightforward, the choice of the starting material for the key precursor, 2,5-dichloroisonicotinic acid, dictates the overall efficiency, safety, and cost of the process.

-

The Citrazinic Acid Route is a classic and reliable method, but it involves the use of harsh reagents.

-

The 2,5-Dichloropyridine Route offers a more convergent approach but requires the handling of sensitive organometallic reagents.

-

The 2-Chloro-5-hydroxypyridine Derivative Route provides flexibility but may necessitate a longer synthetic sequence.

The optimal choice of starting material will ultimately depend on the specific requirements of the synthesis, including the desired scale, available resources, and safety considerations. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in their pursuit of this and other valuable chemical entities.

Physical properties like melting and boiling point of Methyl 2,5-dichloroisonicotinate.

An In-depth Technical Guide to the Physical Properties of Methyl 2,5-dichloroisonicotinate

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₇H₅Cl₂NO₂.[1][2][3] As a substituted isonicotinic acid ester, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a pyridine ring with chlorine atoms at the 2 and 5 positions and a methyl ester at the 4 position, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is critical for its handling, purification, and application in various synthetic protocols. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Physicochemical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that result. For this compound, its polarity, molecular weight, and the presence of halogen atoms are key determinants of its melting and boiling points.

| Property | Value | Source |

| IUPAC Name | methyl 2,5-dichloropyridine-4-carboxylate | [1] |

| CAS Number | 623585-74-0 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 206.03 g/mol | [1][2][3] |

| Boiling Point | 275.2 °C | [1] |

| Melting Point | Data not available |

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[6]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[6] For a pure substance, this transition occurs over a narrow temperature range.[7] The presence of impurities typically depresses and broadens the melting point range.[7][8]

Protocol for Melting Point Determination using a Capillary Method:

-

Sample Preparation:

-

Ensure the sample is a finely ground, dry powder. This can be achieved by crushing the crystals on a watch glass with a spatula.[9]

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[7] This is done by tapping the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample.[7]

-

-